1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a 1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the 1,2-oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxylic acid
- 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-2-carboxylic acid
- 1-(4-Methyl-1,2-oxazole-3-carbonyl)pyrrolidine-3-carboxylic acid
Uniqueness: 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the oxazole and piperidine rings, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
1-(4-methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-6-17-12-9(7)10(14)13-4-2-3-8(5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITXXDCVOWUVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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